
5-(4-Fluorofenoximetil)-1,2,4-oxadiazol-3-amina
Descripción general
Descripción
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine is a chemical compound that belongs to the class of oxadiazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound would require further investigation.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, often leading to downstream effects such as changes in cell growth or signaling
Result of Action
Similar compounds have been found to have a variety of effects, such as inducing cell death or inhibiting cell growth . The specific effects of this compound would require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Análisis Bioquímico
Biochemical Properties
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with these enzymes involves binding to the active site, which prevents the enzyme from catalyzing its substrate. Additionally, 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine has shown potential in modulating protein-protein interactions, which can influence various cellular processes.
Cellular Effects
The effects of 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine on different cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by disrupting mitochondrial function and triggering endoplasmic reticulum stress . This leads to the activation of caspases and other apoptotic proteins, ultimately resulting in cell death. Furthermore, 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.
Molecular Mechanism
At the molecular level, 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . This inhibition can disrupt downstream signaling events, leading to altered cellular responses. Additionally, 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that continuous exposure to 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact temporal dynamics of these effects can vary depending on the cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For instance, at lower doses, 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine can effectively inhibit bacterial growth without causing significant toxicity. At higher doses, the compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and facilitate its excretion. These metabolic processes can also generate active metabolites that contribute to the compound’s overall biological activity. Additionally, 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine can influence metabolic flux and alter the levels of key metabolites, thereby impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux and influx transporters, which regulate its intracellular concentration. Once inside the cell, 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine can bind to various intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for the compound’s biological activity, as it determines the sites of action within the cell.
Subcellular Localization
The subcellular localization of 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine plays a critical role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these organelles. The presence of 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine in these compartments can influence their function, leading to effects such as mitochondrial dysfunction and endoplasmic reticulum stress, which are key mechanisms in its biological activity.
Métodos De Preparación
The synthesis of 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine typically involves the reaction of 4-fluorophenol with chloromethyl methyl ether to form 4-fluorophenoxymethyl chloride. This intermediate is then reacted with amidoxime to yield the desired oxadiazole derivative. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or the oxadiazole ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Comparación Con Compuestos Similares
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine can be compared with other oxadiazole derivatives, such as:
5-(4-Chlorophenoxymethyl)-1,2,4-oxadiazol-3-amine: Similar structure but with a chlorine atom instead of fluorine, which may result in different biological activities and properties.
5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine: Contains a methyl group instead of fluorine, leading to variations in reactivity and applications.
5-(4-Nitrophenoxymethyl)-1,2,4-oxadiazol-3-amine: The presence of a nitro group can significantly alter the compound’s electronic properties and biological activities.
The uniqueness of 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c10-6-1-3-7(4-2-6)14-5-8-12-9(11)13-15-8/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBITLGIMSSWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=NO2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


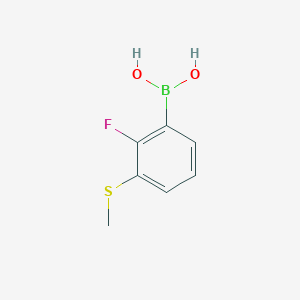
![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)
![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1447849.png)
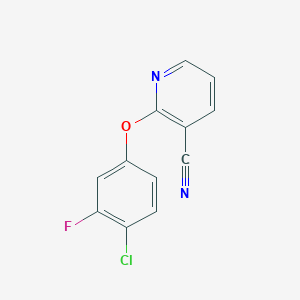
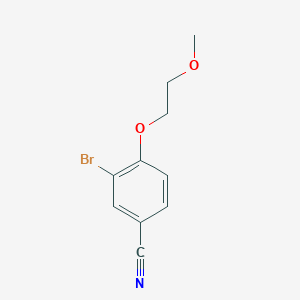
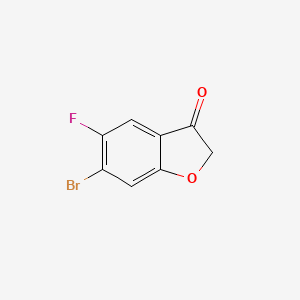


![7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1447859.png)

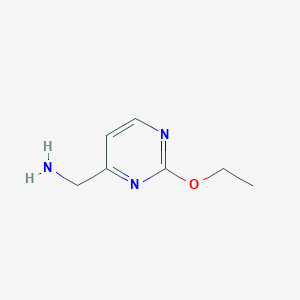
![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)

![6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1447867.png)
